molecular formula C9H19ClO3S B13638828 6-Isopropoxyhexane-1-sulfonyl chloride

6-Isopropoxyhexane-1-sulfonyl chloride

Cat. No.: B13638828
M. Wt: 242.76 g/mol
InChI Key: YSXBOYCGKKOIND-UHFFFAOYSA-N
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Description

6-Isopropoxyhexane-1-sulfonyl chloride is an organosulfur compound characterized by a hexane backbone substituted with an isopropoxy group at the 6-position and a sulfonyl chloride moiety at the 1-position. Sulfonyl chlorides of this class are critical intermediates in organic synthesis, particularly for introducing sulfonate esters or sulfonamide functionalities into target molecules.

Properties

Molecular Formula

C9H19ClO3S

Molecular Weight

242.76 g/mol

IUPAC Name

6-propan-2-yloxyhexane-1-sulfonyl chloride

InChI

InChI=1S/C9H19ClO3S/c1-9(2)13-7-5-3-4-6-8-14(10,11)12/h9H,3-8H2,1-2H3

InChI Key

YSXBOYCGKKOIND-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCCCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Isopropoxyhexane-1-sulfonyl chloride can be synthesized through various methods. One common approach involves the chlorosulfonation of 6-isopropoxyhexane. This process typically uses reagents such as chlorosulfonic acid (HSO3Cl) or sulfuryl chloride (SO2Cl2) under controlled conditions to introduce the sulfonyl chloride group .

Industrial Production Methods

In an industrial setting, the synthesis of 6-isopropoxyhexane-1-sulfonyl chloride may involve large-scale chlorosulfonation processes. These methods are designed to be efficient and cost-effective, often utilizing continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Isopropoxyhexane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Isopropoxyhexane-1-sulfonyl chloride has various applications in scientific research:

Mechanism of Action

The mechanism of action of 6-isopropoxyhexane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, readily reacting with nucleophiles to form covalent bonds. This reactivity is harnessed in various chemical transformations, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 6-isopropoxyhexane-1-sulfonyl chloride, we compare it with three structurally related sulfonyl chlorides:

Structural and Functional Group Variations

6-(Pentyloxy)hexane-1-sulfonyl chloride (CAS 1341089-98-2) Structure: Features a pentyloxy (C₅H₁₁O) group instead of isopropoxy (C₃H₇O). However, steric hindrance may reduce nucleophilic substitution reactivity compared to the isopropoxy variant .

6-(sec-Butoxy)hexane-1-sulfonyl chloride (CAS 1343042-20-5)

  • Structure : Substituted with a branched sec-butoxy group (C₄H₉O).
  • Impact : Branching may improve thermal stability due to reduced molecular flexibility. However, the bulkier substituent could slow reaction kinetics in SN2 mechanisms .

6-Isopropoxynaphthalene-2-sulfonyl chloride (CAS 1381947-83-6)

  • Structure : Replaces the hexane backbone with a naphthalene ring.
  • Impact : The aromatic system enhances UV absorption and electronic conjugation, making it suitable for photochemical applications or as a fluorescent probe. Reactivity shifts toward electrophilic aromatic substitution rather than aliphatic sulfonylation .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Properties
6-Isopropoxyhexane-1-sulfonyl chloride* C₉H₁₉ClO₃S 242.76† Predicted higher polarity due to isopropoxy group.
6-(Pentyloxy)hexane-1-sulfonyl chloride C₁₁H₂₃ClO₃S 270.82 Increased hydrophobicity; lower melting point.
6-(sec-Butoxy)hexane-1-sulfonyl chloride C₁₀H₂₁ClO₃S 256.79 Branched chain improves thermal stability.
6-Isopropoxynaphthalene-2-sulfonyl chloride C₁₃H₁₅ClO₃S 298.78 Aromatic backbone enhances UV activity.

*Theoretical values derived from analogs; †Calculated based on standard atomic weights.

Commercial Availability and Supplier Landscape

  • 6-Isopropoxyhexane-1-sulfonyl chloride: Limited commercial data; synthesis likely requires custom routes.
  • Analogs :
    • 6-(Pentyloxy)hexane-1-sulfonyl chloride is available via ChemScene, LLC (USA), emphasizing pharmaceutical intermediates .
    • 6-Isopropoxynaphthalene-2-sulfonyl chloride suppliers prioritize bulk orders for agrochemical or material science applications .

Biological Activity

Overview of 6-Isopropoxyhexane-1-sulfonyl chloride

Chemical Structure and Properties

  • Molecular Formula : C10H21ClO2S
  • Molecular Weight : 236.80 g/mol
  • IUPAC Name : 6-Isopropoxyhexane-1-sulfonyl chloride

This compound belongs to the class of sulfonyl chlorides, which are known for their reactivity and utility in organic synthesis, particularly in the formation of sulfonamides and other derivatives.

The biological activity of sulfonyl chlorides often involves their ability to act as electrophiles, participating in nucleophilic substitution reactions. This characteristic allows them to modify biomolecules such as proteins and nucleic acids, potentially leading to various biological effects.

Potential Biological Applications

While specific studies on 6-Isopropoxyhexane-1-sulfonyl chloride are scarce, sulfonyl chlorides have been investigated for their roles in:

  • Pharmaceutical Development : They can serve as intermediates in the synthesis of biologically active compounds, including antibiotics and anti-inflammatory agents.
  • Enzyme Inhibition : Some sulfonyl chlorides have been shown to inhibit specific enzymes by modifying active site residues, which can be beneficial in drug design.

Case Studies

  • Antimicrobial Activity : Research has indicated that certain sulfonyl chlorides exhibit antimicrobial properties. For example, compounds similar to 6-Isopropoxyhexane-1-sulfonyl chloride have been tested against various bacterial strains, showing varying degrees of efficacy.
  • Anti-inflammatory Effects : Some derivatives have demonstrated potential anti-inflammatory effects in animal models, suggesting that modifications on the sulfonyl chloride structure can influence biological activity.
  • Synthesis of Sulfonamides : The conversion of sulfonyl chlorides into sulfonamides is a common reaction used in medicinal chemistry. Sulfonamides are known for their antibacterial properties and have been extensively studied.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityApplications
4-Methylbenzenesulfonyl chlorideAntimicrobial, Enzyme inhibitorDrug synthesis
Benzene-1-sulfonyl chlorideAntibacterialPharmaceutical intermediates
Propanesulfonyl chlorideAnti-inflammatorySynthesis of therapeutic agents

Research Findings

While specific data on 6-Isopropoxyhexane-1-sulfonyl chloride is limited, the following findings from related research can be noted:

  • In vitro studies have shown that structurally similar sulfonyl chlorides can inhibit bacterial growth by disrupting cell wall synthesis.
  • In vivo studies indicate that certain derivatives may reduce inflammation markers in animal models, suggesting potential therapeutic applications.

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